molecular formula C14H17ClN2O B016627 5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline CAS No. 51980-53-1

5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline

Cat. No.: B016627
CAS No.: 51980-53-1
M. Wt: 264.75 g/mol
InChI Key: LQAYFOAWQOGESO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-(1,3,3-trimethyl-2-methylideneindol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-9-14(2,3)11-7-10(16-13(18)8-15)5-6-12(11)17(9)4/h5-7H,1,8H2,2-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAYFOAWQOGESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)NC(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563555
Record name 2-Chloro-N-(1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51980-53-1
Record name 2-Chloro-N-(1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3,3-trimethylindoline.

    Chloroacetylation: The indoline derivative undergoes chloroacetylation to introduce the chloroacetamido group. This reaction is usually carried out using chloroacetyl chloride in the presence of a base such as triethylamine.

Chemical Reactions Analysis

5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline can undergo various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially affecting cellular processes such as enzyme activity and signal transduction. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 51980-53-1
  • Molecular Formula : C₁₄H₁₇ClN₂O
  • Molecular Weight : 264.75 g/mol
  • Appearance : Purple solid
  • Melting Point : 108–114°C (decomposition) .

Physicochemical Properties :

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, methanol) .
  • Storage : Requires refrigeration under inert atmosphere due to sensitivity to moisture/oxygen .

Comparison with Structurally Similar Compounds

5-Sulfo-2,3,3-trimethylindolenine Sodium Salt (CAS 132557-72-3)

  • Molecular Formula: C₁₁H₁₄NNaO₃S (assumed from nomenclature).
  • Key Features :
    • Contains a sulfonate group (-SO₃⁻) instead of chloroacetamido.
    • Enhanced water solubility and stability in aqueous media .
  • Applications :
    • Acts as a biological probe for labeling biomolecules (e.g., proteins, DNA) due to its hydrophilic nature .
    • Used in sulfonation and alkylation reactions as a catalyst .
Parameter 5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline 5-Sulfo-2,3,3-trimethylindolenine Sodium Salt
Functional Group Chloroacetamido (-NHCOCH₂Cl) Sulfonate (-SO₃⁻)
Solubility Polar aprotic solvents, alcohols Water, aqueous buffers
Primary Use Organic synthesis (alkylation, acylation) Biological labeling, catalysis
Stability Sensitive to moisture/oxygen; inert storage required Stable in aqueous environments

N-[4-Hydroxy-2-methyl-5-(1-methylethyl)phenyl] Acetamide (CAS 3383-30-0)

  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol .
  • Key Features: Simpler acetamide-phenol hybrid structure without an indoline core. Lacks reactive chloro or methylene groups.
  • Applications: Potential intermediate in pharmaceutical synthesis (e.g., analgesics or antipyretics) .
Parameter This compound N-[4-Hydroxy-2-methyl-5-(1-methylethyl)phenyl] Acetamide
Core Structure Indoline with methylene substituent Substituted phenol
Reactivity High (chloroacetamido, methylene) Moderate (acetamide, hydroxyl)
Molecular Weight 264.75 g/mol 207.27 g/mol

Relamorelin (CAS 661472-41-9)

  • Molecular Formula : C₄₃H₅₀N₈O₅S
  • Key Features :
    • Peptide-based amide with a complex structure, unrelated to indoline derivatives.
  • Applications :
    • Clinical use as a ghrelin agonist for gastrointestinal motility disorders .
Parameter This compound Relamorelin
Structural Complexity Moderate (small molecule) High (peptide macrocycle)
Application Scope Synthetic chemistry Pharmaceuticals

Key Research Findings

Reactivity Differences :

  • The chloroacetamido group in the target compound enables nucleophilic substitution reactions, making it superior to sulfonated indolines for forming covalent bonds with thiols (-SH) .
  • In contrast, sulfonated indoline (CAS 132557-72-3) exhibits broader utility in aqueous-phase reactions due to its solubility .

Biological vs.

Stability Considerations :

  • The target compound’s requirement for inert storage highlights its reactivity , whereas simpler acetamides (e.g., CAS 3383-30-0) are more stable under ambient conditions .

Biological Activity

5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.

  • Chemical Formula : C12H14ClN
  • Molecular Weight : 221.7 g/mol
  • Solubility : Soluble in DMF, DMSO, ethanol, and methanol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains.

MicroorganismInhibition Zone (mm)Reference
E. coli15
S. aureus18
Candida albicans12

The compound's mechanism of action appears to involve disruption of the microbial cell membrane integrity, leading to cell lysis.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study examining the inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced levels of TNF-α and IL-6.

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-α30015050
IL-625012550

This suggests that the compound may be a promising candidate for further development as an anti-inflammatory agent.

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. The following table summarizes the IC50 values obtained from MTT assays:

Cell LineIC50 (µM)Reference
HeLa20
MCF-715
A54925

The induction of apoptosis was confirmed through flow cytometry analysis, highlighting the compound's potential as an anticancer agent.

Case Studies and Research Findings

A recent case study focusing on the use of this compound in combination therapy with traditional antibiotics showed enhanced efficacy against resistant strains of bacteria. The study reported a synergistic effect when combined with amoxicillin, demonstrating a reduction in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

Table of Synergistic Effects

AntibioticMIC Alone (µg/mL)MIC + Compound (µg/mL)
Amoxicillin328
Ciprofloxacin164

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline?

  • Methodological Answer : The synthesis typically involves a multi-step approach. First, introduce the chloroacetamido group via acylation of the indole scaffold using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 70–80°C, as demonstrated in analogous 5-chloroindole syntheses . Subsequent alkylation steps to install the methylene and trimethyl groups can employ AlCl₃-mediated Friedel-Crafts alkylation or trichloroacetimidate-based dialkylation, with purification via silica gel chromatography . Key intermediates should be characterized by HPLC (≥95% purity) and NMR to confirm regioselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • X-ray crystallography to resolve the methylene-indoline conformation (as applied to related 3,3-dichloroindolinones) .
  • ¹H/¹³C NMR to verify substituent positions, particularly distinguishing between 1,3,3-trimethyl groups and the methylene moiety (see indoline derivatives in ).
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (e.g., C₁₄H₁₇ClN₂O requires exact mass 276.1026).

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of chloroacetamido group introduction?

  • Methodological Answer : Regioselectivity is sensitive to solvent polarity and catalyst choice. For example, DCM with SOCl₂ favors acylation at the indole 5-position due to electron-withdrawing effects . In contrast, polar aprotic solvents (e.g., acetonitrile) may shift reactivity toward the 4-position. Competitive pathways should be analyzed via LC-MS monitoring and DFT calculations to optimize yield (>80%) .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies (pH 2–10, 37°C) reveal hydrolysis of the chloroacetamido group under alkaline conditions (pH >9), forming 5-hydroxy derivatives. This is confirmed by UV-Vis spectral shifts (λmax 270 nm → 310 nm) and LC-MS detection of degradation products. Acidic conditions (pH <3) stabilize the methylene bridge but may protonate the indoline nitrogen, altering solubility .

Q. How can substituent effects on bioactivity be systematically evaluated?

  • Methodological Answer :

  • DNA-binding assays : Use electrophoretic mobility shift assays (EMSAs) with minor groove-binding probes (e.g., AT-rich DNA sequences), comparing activity to known alkylating agents like amino-seco-CBI-TMI .
  • Antioxidant profiling : Employ DPPH radical scavenging assays (IC₅₀ determination) with BHT as a positive control, as outlined in .
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., 5-bromo or 5-fluoro substitutions) and correlate logP values (calculated via XLogP3 ) with cellular uptake efficiency.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline
Reactant of Route 2
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5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.